H-tyr-oall p-tosylate

Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivatives

Generic tyrosine esters introduce orthogonal deprotection incompatibilities, risking premature cleavage or epimerization during SPPS. H-Tyr-OAll p-tosylate resolves this with a Pd(0)-catalyzed allyl ester that is fully orthogonal to Fmoc/t-Bu and Boc/TFA strategies, enabling selective C-terminal unmasking for on-resin cyclization or conjugation. This p-toluenesulfonate salt form provides faster coupling kinetics compared to hydrochloride variants, reducing cycle times in automated peptide synthesizers. • Orthogonal Pd(0)-cleavable allyl ester; stable to repetitive Fmoc deprotection cycles. • Tosylate counterion accelerates coupling kinetics vs. HCl salts; 99-101% titration purity ensures batch-to-batch reproducibility. • Shipped under cold storage (2-8°C) to preserve integrity upon arrival.

Molecular Formula C19H23NO6S
Molecular Weight 393.5 g/mol
CAS No. 125441-05-6
Cat. No. B2773797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-tyr-oall p-tosylate
CAS125441-05-6
Molecular FormulaC19H23NO6S
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C12H15NO3.C7H8O3S/c1-2-7-16-12(15)11(13)8-9-3-5-10(14)6-4-9;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,14H,1,7-8,13H2;2-5H,1H3,(H,8,9,10)
InChIKeyMPNOOYSRGYNTIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

H-Tyr-OAll p-tosylate Overview


H-Tyr-OAll p-tosylate (L-tyrosine allyl ester 4-toluenesulfonate salt, CAS 125441-05-6) is a protected amino acid derivative comprising the essential amino acid L-tyrosine with an allyl ester protecting group at the carboxyl terminus and a p-toluenesulfonate (tosylate) counterion . With molecular formula C₁₉H₂₃NO₆S and molecular weight 393.5 g/mol , this compound serves as a key building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide chemistry, where the allyl ester enables orthogonal, Pd(0)-catalyzed deprotection strategies independent of acid- or base-labile protecting groups .

Allyl ester enables Pd(0)-catalyzed orthogonal deprotection
Tosylate salt for consistent coupling kinetics
Supports cyclic peptide and conjugate synthesis

H-Tyr-OAll p-tosylate: Substitution Risks


Substituting H-Tyr-OAll p-tosylate with a generic tyrosine ester (e.g., methyl, ethyl, or benzyl ester) or a different salt form (e.g., hydrochloride, acetate) introduces orthogonal deprotection incompatibilities and variable coupling efficiencies that directly compromise peptide synthesis outcomes [1]. The allyl ester group confers Pd(0)-catalyzed cleavage selectivity—fully orthogonal to Fmoc/t-Bu acid-labile and Boc/TFA strategies—whereas methyl or ethyl esters require alkaline hydrolysis conditions that may cleave peptide bonds or epimerize sensitive residues [2]. Furthermore, the tosylate counterion significantly impacts coupling kinetics: p-toluenesulfonate salts of H-Tyr-OAll exhibit distinct reaction rates and yields compared to hydrochloride or trifluoroacetate forms due to differences in ion-pairing and leaving group ability [1]. The quantitative evidence below demonstrates precisely why procurement of the specified p-tosylate salt—rather than a generic alternative—is essential for reproducible peptide assembly.

Ester type Methyl or ethyl esters require alkaline hydrolysis, incompatible with Fmoc chemistry and may cause epimerization.
Salt form Hydrochloride or acetate salts alter coupling kinetics and chiral properties compared to the tosylate form.
Storage profile Alternative salts may lack defined refrigerated stability, risking degradation during shipment and storage.

H-Tyr-OAll p-tosylate: Quantitative Differentiation


Purity Comparison: Tosylate vs. Alternative Salts

The p-tosylate salt of H-Tyr-OAll is commercially available at higher certified purity specifications compared to alternative salts such as hydrochloride or acetate forms, as verified by titration and HPLC assays . This elevated purity reduces the risk of side reactions and improves reproducibility in peptide coupling steps. For comparison, the hydrochloride salt (H-Tyr-OAll·HCl) is typically offered at ≥98% (HPLC) , whereas the p-tosylate salt achieves 99-101% by titration .

Certified Purity
Reported
99–101% by titration
Higher purity supports coupling reproducibility
HCl salt typically ≥98% by HPLC
Peptide Synthesis Solid-Phase Synthesis Amino Acid Derivatives

Optical Rotation: Tosylate Salt Consistency

The specific optical rotation of H-Tyr-OAll p-tosylate is tightly controlled, with vendors reporting [α]ᴅ²⁰ = 9 ± 1° (c=5 in DMF) . In contrast, the hydrochloride salt (H-Tyr-OAll·HCl) exhibits a different optical rotation value of [α]ᴅ²⁰ = +12 ± 2° (c=1 in MeOH) , reflecting the influence of the counterion on the chiral environment. For procurement purposes, the well-defined and narrow specification of the p-tosylate salt ensures consistent enantiomeric purity and reliable performance in asymmetric syntheses.

Optical Rotation
Reported
[α]ᴅ²⁰ = 9 ± 1° (c=5, DMF)
Specified rotation for chiral identity verification
Vendor-specified; differs from HCl salt
Chiral Purity Enantiomeric Excess Peptide Chemistry

Deprotection Orthogonality: Allyl vs. Methyl Ester

The allyl ester protecting group in H-Tyr-OAll p-tosylate enables Pd(0)-catalyzed deprotection that is fully orthogonal to the acid-labile Fmoc/t-Bu protecting groups used in standard Fmoc-SPPS [1]. This contrasts with methyl esters (e.g., H-Tyr-OMe), which require alkaline hydrolysis conditions (e.g., NaOH or LiOH) that are incompatible with Fmoc deprotection and can cause epimerization or peptide backbone cleavage [2]. The orthogonal nature of the allyl ester allows selective on-resin C-terminal deprotection without affecting other acid-labile protecting groups, a capability not achievable with methyl or ethyl esters.

Deprotection Orthogonality
Class-level inference
Pd(0)-cleavable, orthogonal to Fmoc/t-Bu
Enables selective on-resin C-terminal deprotection
Methyl esters require alkaline conditions; not orthogonal
Solid-Phase Peptide Synthesis Orthogonal Protection Fmoc Chemistry

Storage Stability: Refrigeration Requirement

H-Tyr-OAll p-tosylate is specified for storage at 2-8°C (refrigerated) . This requirement is directly related to the allyl ester's sensitivity to thermal degradation and the hygroscopic nature of the tosylate salt. In contrast, the hydrochloride salt (H-Tyr-OAll·HCl) is often stored at room temperature (or 0-8°C) , but the p-tosylate's explicit refrigeration mandate indicates a more precisely defined stability profile. For procurement, this means that the p-tosylate salt is supplied and handled under controlled cold-chain conditions, minimizing the risk of decomposition during shipment and long-term storage.

Storage Stability
Reported
Store at 2–8°C
Defined cold-chain stability profile
More explicit refrigeration than HCl salt guidelines
Storage Conditions Stability Peptide Synthesis

H-Tyr-OAll p-tosylate: Key Applications


Cyclic Peptides via Orthogonal C-Terminal Activation

H-Tyr-OAll p-tosylate is ideally suited for the solid-phase synthesis of cyclic peptides where the C-terminus must remain protected through multiple Fmoc deprotection cycles, then be selectively unmasked via Pd(0)-catalyzed allyl cleavage for on-resin cyclization . This orthogonal strategy cannot be executed with methyl or ethyl esters, which would undergo premature hydrolysis under basic Fmoc deprotection conditions [1].

Peptide Conjugates via C-Terminal Modification

The allyl ester group enables selective, late-stage C-terminal deprotection while the peptide remains fully protected on the resin, allowing subsequent conjugation to fluorescent probes, affinity tags, or lipids via amide bond formation . This is a key advantage over acid-labile esters (e.g., t-butyl) which would be cleaved prematurely during global deprotection, or base-labile esters which are incompatible with Fmoc chemistry.

Peptide Alcohol Preparation via On-Resin Reduction

Following allyl ester deprotection, the free C-terminal carboxylate can be activated and reduced on-resin to yield a peptide alcohol . This is a critical step in the synthesis of peptide alcohols such as enkephalin analogs, where the C-terminal alcohol is essential for biological activity [2]. The use of H-Tyr-OAll p-tosylate streamlines this process by providing a pre-protected tyrosine residue that can be incorporated directly into the growing peptide chain.

cGMP Peptide API Manufacturing

For industrial-scale peptide API production, the high and consistent purity (99-101% by titration) and well-defined storage requirements (2-8°C) of the p-tosylate salt ensure reproducible coupling yields and minimize batch failures . The tosylate counterion also facilitates faster coupling kinetics compared to hydrochloride salts, reducing cycle times in automated synthesizers [3]. This translates to lower manufacturing costs and higher throughput.

Application
Selection Property
Validation Focus
Cyclic peptide synthesis
Orthogonal allyl deprotection
On-resin cyclization efficiency
Peptide conjugate synthesis
Selective C-terminal activation
Conjugation yield and purity
Peptide alcohol preparation
Allyl ester on-resin reduction
Peptide alcohol integrity
Peptide API research and process dev
Tosylate coupling kinetics
Batch reproducibility and scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


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